2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE
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Overview
Description
2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is a complex organic compound that features both an ethoxyphenyl group and a thiophenyl-piperidine moiety.
Preparation Methods
The synthesis of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of the ethoxyphenyl and thiophenyl-piperidine intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring, in particular, is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(4-ETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE can be compared with other thiophene-containing compounds, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic.
Dorzolamide: Used in the treatment of glaucoma.
These compounds share the thiophene ring, which contributes to their biological activity. the unique combination of the ethoxyphenyl and thiophenyl-piperidine moieties in this compound may confer distinct properties and applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)16-21(24)22-11-14-23-12-9-18(10-13-23)20-4-3-15-26-20/h3-8,15,18H,2,9-14,16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUQWRHFEIKANT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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